Acid Strength and Selective Deprotonation
The monoethyl ester exhibits a single acid functionality with a predicted pKa of 3.11 ± 0.10 , making it a significantly weaker acid than 5‑nitroisophthalic acid (pKa₁ = 2.81 ± 0.10) . This 0.30 log‑unit increase in pKa corresponds to a ∼2‑fold reduction in proton‑dissociation constant (Ka), which means the monoester remains partially protonated under conditions where the diacid is fully deprotonated. Because the monoester carries only one acidic proton, its solution speciation is simpler than that of the diprotic diacid, which exists as a mixture of mono‑ and dianionic species in the pH 2–5 window [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 3.11 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 5-Nitroisophthalic acid: pKa₁ = 2.81 ± 0.10 (predicted, 25 °C) |
| Quantified Difference | ΔpKa = +0.30 (target compound is a 2‑fold weaker acid) |
| Conditions | Calculated by Advanced Chemistry Development (ACD/Labs); 25 °C, aqueous |
Why This Matters
The higher pKa affords a wider pH window for selective deprotonation of the carboxylic acid in the presence of other acidic substrates, which is critical for stepwise metal‑ligand complexation and pH‑gated supramolecular reactions.
- [1] PubChem CID 89872. Hydrogen bond donor count = 1 vs. 2 for the diacid; speciation implications. View Source
